molecular formula C17H21ClN2O5S2 B2778879 3-(4-chloro-N-methylphenylsulfonamido)-N-isopropyl-4-methoxybenzenesulfonamide CAS No. 923157-14-6

3-(4-chloro-N-methylphenylsulfonamido)-N-isopropyl-4-methoxybenzenesulfonamide

Cat. No. B2778879
M. Wt: 432.93
InChI Key: VCMNXZFQLWCIFS-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Anticancer Activity

New dibenzenesulfonamides have shown promising anticancer effects by inducing apoptosis and autophagy pathways. These compounds also demonstrated inhibitory effects on carbonic anhydrase isoenzymes associated with tumor cells, highlighting their potential as anticancer drug candidates (Gul et al., 2018).

Antitumor Screens

Sulfonamide-focused libraries have been evaluated in antitumor screens, with some compounds progressing to clinical trials due to their potent cell cycle inhibition properties. High-density oligonucleotide microarray analysis of these compounds has provided insights into drug-sensitive cellular pathways and essential pharmacophore structures (Owa et al., 2002).

Enzyme Inhibition for Alzheimer’s Disease

A series of sulfonamides derived from 4-methoxyphenethylamine was synthesized, demonstrating significant inhibitory effects on acetylcholinesterase, a target for Alzheimer’s disease therapy. The study suggests these compounds as potential therapeutic agents for the condition (Abbasi et al., 2018).

Anti–HIV and Antifungal Activity

Novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-benzenesulfonamides showed in vitro anti–HIV and antifungal activities, emphasizing the versatility of sulfonamide compounds in developing treatments for infectious diseases (Zareef et al., 2007).

Carbonic Anhydrase Inhibitors for Cancer Treatment

Biphenylsulfonamides have been identified as potent inhibitors of carbonic anhydrase isozymes associated with tumors, displaying cytotoxic activity against various cancer cell lines. This suggests their potential application in cancer treatment (Morsy et al., 2009).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

3-[(4-chlorophenyl)sulfonyl-methylamino]-4-methoxy-N-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O5S2/c1-12(2)19-26(21,22)15-9-10-17(25-4)16(11-15)20(3)27(23,24)14-7-5-13(18)6-8-14/h5-12,19H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMNXZFQLWCIFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)N(C)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chloro-N-methylphenylsulfonamido)-N-isopropyl-4-methoxybenzenesulfonamide

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